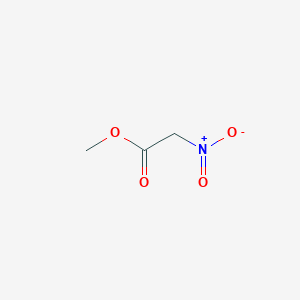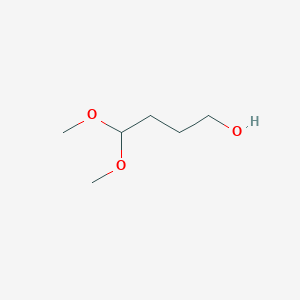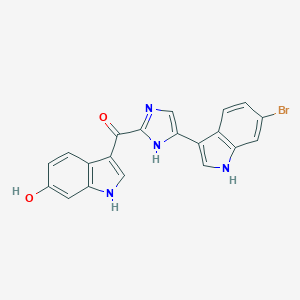![molecular formula C8H7NO2 B050956 4-Methylfuro[3,2-c]pyridine 5-oxide CAS No. 117013-86-2](/img/structure/B50956.png)
4-Methylfuro[3,2-c]pyridine 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylfuro[3,2-c]pyridine 5-oxide is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and its ability to interact with various biological systems. In
Scientific Research Applications
4-Methylfuro[3,2-c]pyridine 5-oxide has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties, which makes it a promising candidate for the development of new cancer therapies. Additionally, it has been found to have anti-inflammatory, antiviral, and antimicrobial properties, which further expands its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 4-Methylfuro[3,2-c]pyridine 5-oxide is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical And Physiological Effects
4-Methylfuro[3,2-c]pyridine 5-oxide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various cancer cell lines. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to have antiviral and antimicrobial properties, which make it a potential candidate for the development of new antiviral and antimicrobial agents.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Methylfuro[3,2-c]pyridine 5-oxide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for the development of new cancer therapies with fewer side effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 4-Methylfuro[3,2-c]pyridine 5-oxide. One possible direction is the development of new anticancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields such as antiviral and antimicrobial research. Finally, the development of new synthetic methods for this compound with improved solubility and bioavailability could also be an interesting direction for future research.
Conclusion
4-Methylfuro[3,2-c]pyridine 5-oxide is a promising compound with potential applications in various scientific fields. Its unique chemical structure and ability to selectively target cancer cells make it a promising candidate for the development of new cancer therapies. Additionally, its anti-inflammatory, antiviral, and antimicrobial properties further expand its potential applications in scientific research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.
Synthesis Methods
The synthesis of 4-Methylfuro[3,2-c]pyridine 5-oxide involves the reaction of 4-methylpyridine with furfural in the presence of an oxidizing agent. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
properties
CAS RN |
117013-86-2 |
|---|---|
Product Name |
4-Methylfuro[3,2-c]pyridine 5-oxide |
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-methyl-5-oxidofuro[3,2-c]pyridin-5-ium |
InChI |
InChI=1S/C8H7NO2/c1-6-7-3-5-11-8(7)2-4-9(6)10/h2-5H,1H3 |
InChI Key |
QEZVRCDXSJPZOC-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=CC2=C1C=CO2)[O-] |
Canonical SMILES |
CC1=[N+](C=CC2=C1C=CO2)[O-] |
synonyms |
Furo[3,2-c]pyridine,4-methyl-,5-oxide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



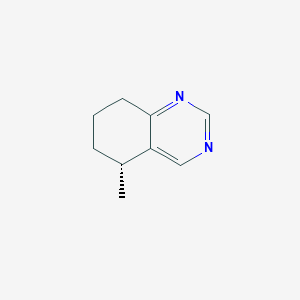
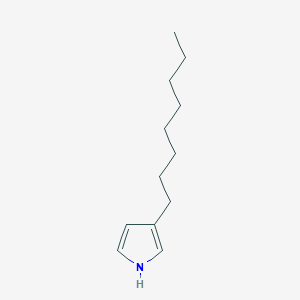
![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)

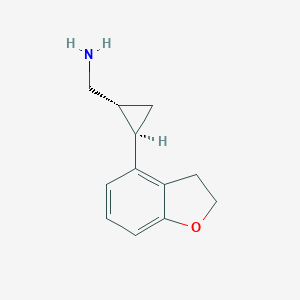

![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
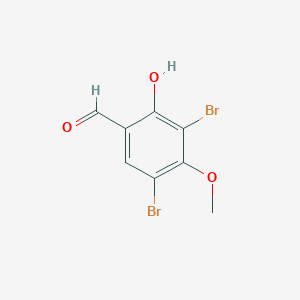
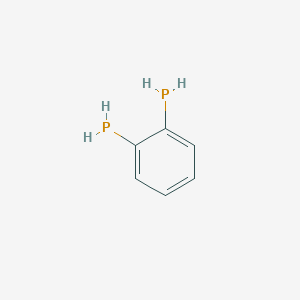
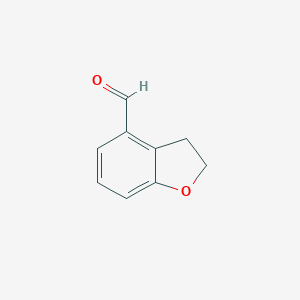
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
